Benzyl 6-(benzyloxy)pyridine-3-carboxylate

Catalog No.
S3013036
CAS No.
151028-48-7
M.F
C20H17NO3
M. Wt
319.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 6-(benzyloxy)pyridine-3-carboxylate

CAS Number

151028-48-7

Product Name

Benzyl 6-(benzyloxy)pyridine-3-carboxylate

IUPAC Name

benzyl 6-phenylmethoxypyridine-3-carboxylate

Molecular Formula

C20H17NO3

Molecular Weight

319.36

InChI

InChI=1S/C20H17NO3/c22-20(24-15-17-9-5-2-6-10-17)18-11-12-19(21-13-18)23-14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI Key

QCWYCVUMIAOCAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3

solubility

not available

Benzyl 6-(benzyloxy)pyridine-3-carboxylate is a heterocyclic organic compound characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and a carboxylate group at the 3-position. Its molecular formula is C16H15NO3C_{16}H_{15}NO_3, and it possesses a molecular weight of approximately 271.30 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which facilitate various

Benzyl 6-(benzyloxy)pyridine-3-carboxylate can undergo several chemical transformations, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the benzyloxy position, allowing for the introduction of various substituents under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of diverse derivatives.

Research into the biological activity of Benzyl 6-(benzyloxy)pyridine-3-carboxylate suggests potential antimicrobial and anti-inflammatory properties. The compound may interact with specific molecular targets, modulating their activity and leading to various therapeutic effects. For instance, it could inhibit enzymes involved in inflammatory pathways, thus providing a basis for further exploration in drug development.

The synthesis of Benzyl 6-(benzyloxy)pyridine-3-carboxylate typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate pyridine derivatives, the synthesis often begins with the introduction of the benzyloxy group via benzylation.
  • Carboxylation: The carboxylate group is introduced through carboxylic acid derivatives or via direct carboxylation methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Specific synthetic routes may vary based on available starting materials and desired yields.

Benzyl 6-(benzyloxy)pyridine-3-carboxylate has several applications in:

  • Medicinal Chemistry: Its potential as a therapeutic agent makes it a candidate for further pharmacological studies.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: It may be utilized in developing new materials due to its unique chemical properties.

Studies on Benzyl 6-(benzyloxy)pyridine-3-carboxylate's interactions with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may bind to specific enzymes or receptors, influencing their activity. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic applications.

Several compounds share structural similarities with Benzyl 6-(benzyloxy)pyridine-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
6-(Benzyloxy)pyridine-2-carboxylic acidPyridine ring with benzyloxy and carboxylic acid groups0.76
Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylatePyrazole fused to pyridine with similar substituents0.75
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridinePyrrolo-pyridine structure with benzyloxy substitution0.72
(6-Methoxypyridin-2-yl)methanolMethoxy substitution on pyridine0.74

These compounds highlight the diversity within this chemical class while underscoring the unique aspects of Benzyl 6-(benzyloxy)pyridine-3-carboxylate that may contribute to its distinct biological activities and synthetic utility.

XLogP3

4

Dates

Last modified: 02-18-2024

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